molecular formula C15H17N5O4 B2661584 dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 860650-84-6

dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2661584
CAS No.: 860650-84-6
M. Wt: 331.332
InChI Key: XPLBGEFDODSJDZ-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound belonging to the quinazoline and triazole families

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps, starting with the construction of the quinazoline core1,2,4 ... - Springer.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted quinazolines or triazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule with various biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.

  • Triazole derivatives: These compounds contain the triazole ring but may have different substituents and core structures.

Properties

IUPAC Name

dimethyl 1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-8-9-6-4-5-7-10(9)17-15(16-8)20-12(14(22)24-3)11(18-19-20)13(21)23-2/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLBGEFDODSJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)N3C(=C(N=N3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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